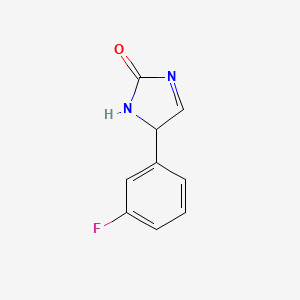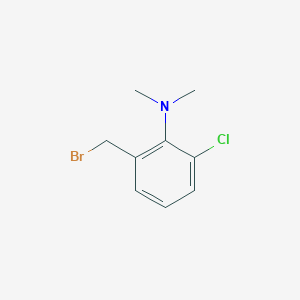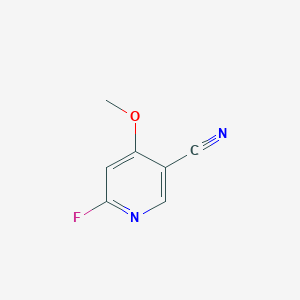
6-Fluoro-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methoxynicotinonitrile is a heterocyclic compound with the molecular formula C7H5FN2O. It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxynicotinonitrile typically involves the reaction of 6-fluoronicotinonitrile with methanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the use of Suzuki–Miyaura coupling, where 6-fluoronicotinonitrile is coupled with a methoxy-substituted boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxynicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar in structure but with a hydroxy group instead of a methoxy group.
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile: Contains additional phenyl groups and a chlorine atom.
Uniqueness
6-Fluoro-4-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of fluorescent probes or pharmaceutical intermediates .
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 |
InChI Key |
KNBSIXMONJLGAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


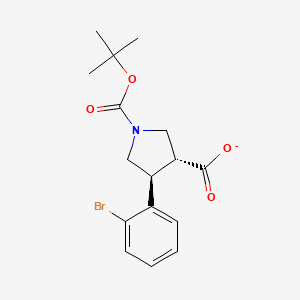
![Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12330669.png)
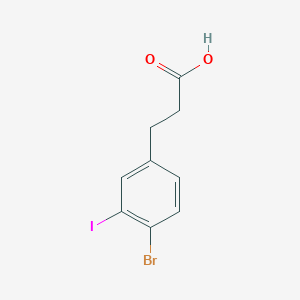
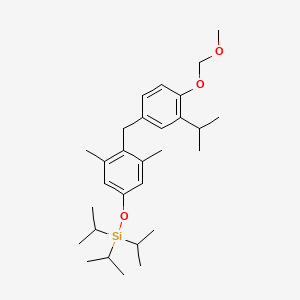
![2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B12330684.png)
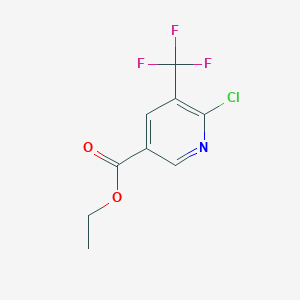
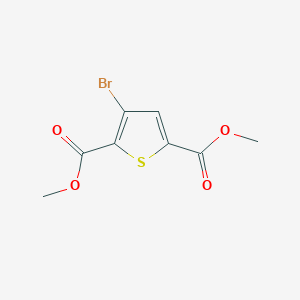
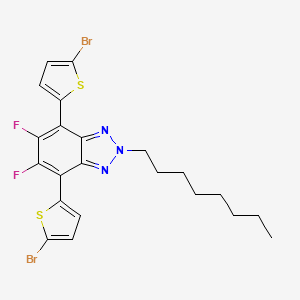
![7-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12330703.png)
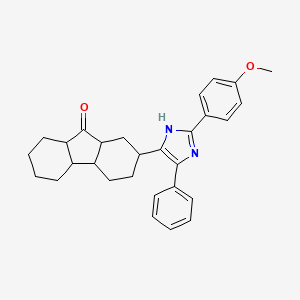
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12330718.png)
![2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B12330721.png)
